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I. Application Notes
Introduction to Apiosidases

Apiose is a branched-chain pentose sugar found in the cell walls of many plants and as a
component of various secondary metabolites, such as flavonoid glycosides and terpenoid
glycosides.[1] These glycosides are often non-volatile and flavorless. Apiosidases are a class
of glycoside hydrolase enzymes that specifically catalyze the hydrolysis of the terminal apiosyl
residue from these complex molecules.[1][2] In food and beverage production, the primary
application of apiosidases is for the release of flavor and aroma compounds.[2] They are often
used in conjunction with other glycosidases, such as (-glucosidases, in a sequential reaction to
liberate volatile aglycones from their glycosidic precursors.[2] The main sources of commercial
apiosidases are fungi, particularly strains of Aspergillus niger.[2][3] These enzymes are typically
present as a side-activity in broader-spectrum glycosidase and pectinase preparations
marketed for the wine and fruit juice industries.[2][3]

Key Applications

1. Aroma Enhancement in Winemaking: The most significant and well-documented application
of apiosidases is in the wine industry to enhance the varietal aroma of wines.[4] Grapes,
particularly aromatic varieties like Muscat, Gewurztraminer, and Riesling, contain a high
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concentration of aroma compounds, primarily monoterpenes (e.g., linalool, geraniol, nerol),
which are bound to sugar moieties as non-volatile glycosides.[5][6] Many of these are
diglycosides, where a terminal apiose (or arabinose, or rhamnose) is attached to a glucose
molecule, which in turn is linked to the terpene.[2]

The enzymatic release of these aromas is a two-step process:

e An apiosidase (or other relevant glycosidase) cleaves the terminal apiose sugar from the
diglycoside precursor.

o A B-glucosidase then hydrolyzes the remaining glucoside, releasing the free, volatile, and
aromatic terpene.[2]

This enzymatic treatment, typically applied after fermentation, can significantly increase the
concentration of key aromatic compounds, contributing to more pronounced floral and fruity
notes in the final product.[6][7] Commercial enzyme preparations like Rapidase AR 2000 and
Novarom G are known to contain these necessary glycosidase activities.[6]

2. Fruit Juice Processing: Similar to wine, apiosidases can be used to enhance the flavor
profile of fruit juices. Many fruits contain flavor compounds sequestered as glycosides.
Treatment with enzyme preparations containing apiosidase and other glycosidases can release
these volatile compounds, leading to a richer and more complex aroma.[2] This application is
particularly relevant for juices from grapes and other fruits rich in glycosylated aroma
precursors.

3. Potential Role in Tea Fermentation: During the manufacturing of black tea, endogenous
glycosidases play a crucial role in hydrolyzing glycosidic precursors to release alcoholic aroma
compounds that define the tea's flavor profile.[8] While the role of specific apiosidases is less
characterized than in wine, commercial enzyme preparations containing various glycosidases,
such as Aromase™ H2, are marketed to intensify the aroma and flavor of tea by acting on
these precursors.[9] This suggests a potential application for exogenous apiosidases in
controlling and enhancing flavor development during tea processing.

4. Debittering of Citrus Juices (Clarification): Bitterness in citrus juices is primarily caused by
two classes of compounds: the flavonoid naringin (causing immediate bitterness) and the
limonoid limonin (causing delayed bitterness).[10] The enzymatic debittering of naringin is
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achieved by naringinase, an enzyme complex that contains a-L-rhamnosidase and [3-D-
glucosidase activities.[1][11] This complex hydrolyzes naringin into the non-bitter prunin and
subsequently into the tasteless naringenin.[11] While apiosidase is not directly involved in this
specific process, the principle of using glycosidases to modify flavor compounds is the same.
There is no significant evidence to suggest apiosidases play a direct role in hydrolyzing the
primary bitter compounds in citrus.

Il. Data Presentation

Table 1: Effect of Commercial Glycosidase Preparations on Free Terpene Concentrations in
Wine

Data sourced from laboratory tests on a blended wine (Chardonnay, Verdeca, Aleatico) treated
for 15 and 30 days.[6]

Terpene Enzyme Concentration after Concentration after
Compound Preparation 15 Days (pglL) 30 Days (pg/L)
Nerol NOVAROM G Increased Further Increased

Increased (more than

AR 2000 Further Increased
NOVAROM G)

Geraniol NOVAROM G Increased Further Increased
Increased (more than

AR 2000 Further Increased
NOVAROM G)

Citronellol NOVAROM G Increased Further Increased

Increased (more than
AR 2000 Further Increased
NOVAROM G)

Table 2: Commercial Enzyme Preparations with Reported Glycosidase Activities (including -
apiosidase)
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Preparation Name

Primary Activities

Reported Side-
Activities

Source Organism

B-glucosidase, a-

arabinofuranosidase,

Rapidase® AR 2000 Pectinase ) Aspergillus niger
a-rhamnosidase, -
apiosidase
] Glycosidases ([3- ) )
NOVAROM G Pectinase ) Aspergillus niger
glucosidase, etc.)
Endozym Pectinase, - o-arabinosidase, a- ] ]
] ) ) Aspergillus niger
Preparations glucosidase rhamnosidase
Lallzyme® Pectinase, (- a-arabinosidase, o- ) )
) ) ) Aspergillus niger
Preparations glucosidase rhamnosidase

Aromase™ H2

Diglycosidase (-

o-rhamnosidase

Penicillium multicolor

acuminosidase)

(Sources:[2][3][6][71[9[12])

lll. Experimental Protocols
Protocol 1: Determination of B-Apiosidase Activity
(Colorimetric Assay)

This protocol is adapted from standard methods for assaying glycosidase activity using a
synthetic p-nitrophenyl (pNP) substrate.[2][13][14] The enzyme cleaves the colorless substrate,
releasing yellow p-nitrophenol, which can be quantified spectrophotometrically.

Materials:
e Enzyme preparation (e.g., commercial product or purified sample)
e Substrate: p-nitrophenyl--D-apiofuranoside (pNP-apioside)

o Assay Buffer: 100 mM Sodium Acetate Buffer, pH 4.5
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e Stop Solution: 1 M Sodium Carbonate (Na2COs)

e Spectrophotometer and 96-well microplates or cuvettes

o |ncubator or water bath set to 40°C

Procedure:

e Prepare Reagents:

o Dissolve the enzyme preparation in cold Assay Buffer to a suitable concentration (e.g., 1-
10 g/L). Dilute further as necessary to ensure the final reading falls within the linear range
of the assay.

o Prepare a 5 mM solution of pNP-apioside in Assay Buffer.

e Set up the Reaction:

[¢]

In a microcentrifuge tube or well of a microplate, add 250 L of the pNP-apioside solution.

Pre-incubate the substrate solution at 40°C for 5 minutes.

[¢]

[e]

To initiate the reaction, add 250 pL of the enzyme solution to the pre-warmed substrate.
Mix gently.

[e]

For the blank, add 250 pL of Assay Buffer instead of the enzyme solution.

e Incubation:

o Incubate the reaction mixture at 40°C for exactly 10 minutes.

o Stop the Reaction:

o Terminate the reaction by adding 500 pL of 1 M Sodium Carbonate solution. The high pH
will stop the enzyme and develop the yellow color of the p-nitrophenol.

e Measurement:
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o Measure the absorbance of the solution at 400-410 nm using a spectrophotometer. Use
the blank to zero the instrument.

o Calculation:

o Calculate the concentration of released p-nitrophenol using a standard curve. One unit (U)
of B-apiosidase activity is typically defined as the amount of enzyme that releases 1 pmol
of p-nitrophenol per minute under the specified conditions.

Protocol 2: Aroma Enhancement in White Wine

This protocol provides a general laboratory-scale procedure for treating wine with a commercial
glycosidase preparation to release bound aroma precursors.

Materials:
o White wine (e.g., Muscat, Verdejo, or other variety with aroma potential)

o Commercial enzyme preparation (e.g., Rapidase AR 2000) at the manufacturer's
recommended dosage (typically 2-5 g/hL).

 Inert gas (Nitrogen or Argon)

e Sealed, airtight containers (e.g., glass bottles with screw caps)
¢ Incubator or temperature-controlled room (e.g., 15-20°C)

o Bentonite (optional, for stopping the reaction)

o Equipment for Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry
(GC-MS)

Procedure:
e Sample Preparation:

o Divide the wine into two batches: "Control" and "Enzyme-Treated". For a laboratory test,
use 1 L per batch.
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o Ensure the free SO: level of the wine is within a typical range (e.g., < 30 mg/L) as high
levels can inhibit enzyme activity.[4]

e Enzyme Addition:

o To the "Enzyme-Treated" batch, add the commercial enzyme preparation at the desired
concentration (e.g., 4 g/hL, which is 40 mg/L).

o Gently stir to dissolve the enzyme, minimizing oxygen exposure.
o The "Control" batch receives no enzyme.
 Incubation:

o Seal both containers, flush the headspace with inert gas to prevent oxidation, and store in
a dark place at a controlled temperature (e.g., 18°C) for the desired treatment time.

o Treatment duration can range from several days to a month. Take samples periodically
(e.g., at 7, 15, and 30 days) to monitor the release of aroma compounds.[6]

» Stopping the Reaction (Optional):

o If a specific endpoint is desired, the enzymatic reaction can be stopped by adding
bentonite, which adsorbs and removes proteins, including the added enzymes.[7]

e Analysis of Volatile Compounds:

o At each sampling point, analyze the concentration of free and bound volatile compounds
(terpenes, norisoprenoids, etc.) in both the control and treated wines.

o Use a validated method such as SPE followed by GC-MS analysis (see Protocol 3).
e Sensory Evaluation:

o Conduct sensory analysis with a trained panel to determine if the enzymatic treatment
resulted in a perceptible difference in the wine's aroma profile.

Protocol 3: Analysis of Wine Terpenes by SPE-GC-MS
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This protocol outlines the extraction and analysis of free and enzymatically-released (bound)

terpenes from wine. It is based on established methods.[5][15]

Materials:

Wine samples (Control and Enzyme-Treated)

Internal Standard (e.g., 1-heptanol or 4-methyl-2-pentanol)
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or ENV+, 500 mg)
Solvents: Methanol, Pentane, Dichloromethane (all high purity)
Citrate Buffer (pH 5.0)

Aroma-releasing enzyme preparation (e.g., AR2000)

Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

A. Extraction of Free Aroma Compounds

Activate an SPE cartridge by washing with 10 mL of methanol followed by 10 mL of Milli-Q
water.

Take 50 mL of wine, add the internal standard, and load it onto the cartridge.
Wash the cartridge with 10 mL of Milli-Q water to remove sugars and acids.
Dry the cartridge thoroughly under a stream of nitrogen.

Elute the free volatile compounds with 10 mL of a pentane:dichloromethane mixture (2:1,
vIV).

Concentrate the eluate to a final volume of ~200 pL under a gentle stream of nitrogen.

Inject 1 pL into the GC-MS for analysis.
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B. Extraction of Bound Aroma Compounds

 After eluting the free compounds (Step A.5), elute the glycosidically bound fraction from the
same cartridge using 30 mL of methanol.[15]

o Evaporate the methanol eluate to dryness using a rotary evaporator.
» Redissolve the residue in 4 mL of citrate buffer (pH 5.0).

e Add a concentrated solution of an aroma-releasing enzyme (e.g., 200 puL of 70 mg/mL
AR2000) to the buffer.[15]

 Incubate the mixture in a sealed vial at 40°C for 24 hours to hydrolyze the glycosides.[15]

 After incubation, add the internal standard and perform a liquid-liquid extraction of the
released volatile compounds using three portions of 2 mL pentane:dichloromethane (2:1,
vIv).[15]

o Combine the organic layers, concentrate to ~200 pL, and inject 1 L into the GC-MS.
C. GC-MS Analysis

e Column: Use a polar capillary column suitable for aroma compounds (e.g., HP-Innowax, DB-
WAX).

e Injection: 1 pL, splitless mode, injector temperature 250°C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

e Oven Program: Start at 50°C (hold 1 min), ramp at 2.5°C/min to 250°C (hold 10 min).[15]
o MS Parameters: Electron impact (ElI) mode at 70 eV, scan range m/z 40-350.

« |dentification: Identify compounds by comparing their mass spectra and retention times with
those of authentic standards and library data (e.g., NIST).

IV. Visualizations (Graphviz DOT)

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.mdpi.com/2227-9040/11/10/545
https://www.mdpi.com/2227-9040/11/10/545
https://www.mdpi.com/2227-9040/11/10/545
https://www.mdpi.com/2227-9040/11/10/545
https://www.mdpi.com/2227-9040/11/10/545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Volatile Product

Step 2: Free Terpene
Intermediate Hydrolizes gluco'syl linkage (Aromatic Aglycone)
B-Glucosidase Terpenyl-B-D-glucoside i
Step 1: (Revmicss Clieests) |5 SN
Hydrolizes apiosyllinkage prl || "TTTe--__
Non-Volatile Precursor /

. Terpenyl-B-D-glucosyl-B-D-apioside
(Flavorless Diglycoside) e Apiose

Click to download full resolution via product page

Caption: Sequential enzymatic release of volatile terpenes from diglycosidic precursors.
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Caption: Workflow for evaluating the effect of apiosidase treatment on wine aroma.
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Caption: Relationships between apiosidase sources, substrates, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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